6-[4-(3-Chloropropoxy)phenyl]pyridazin-3(2H)-one
Description
6-[4-(3-Chloropropoxy)phenyl]pyridazin-3(2H)-one is a pyridazinone derivative characterized by a pyridazinone core substituted at the 6-position with a 4-(3-chloropropoxy)phenyl group. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, which confer unique electronic and steric properties.
Synthesis of analogous pyridazinones typically involves nucleophilic substitution or condensation reactions. For instance, 5-chloro-6-phenylpyridazin-3(2H)-one derivatives are synthesized by reacting halides with pyridazinone precursors in the presence of potassium carbonate and acetone . The 3-chloropropoxy group may be introduced via alkylation of a hydroxyl-substituted phenyl intermediate, as seen in similar preparations .
Pyridazinones are studied for diverse pharmacological applications, including analgesic, anti-inflammatory, and anticancer activities . The chloropropoxy chain in this compound may enhance membrane permeability or modulate target binding compared to simpler substituents.
Properties
Molecular Formula |
C13H13ClN2O2 |
|---|---|
Molecular Weight |
264.71 g/mol |
IUPAC Name |
3-[4-(3-chloropropoxy)phenyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C13H13ClN2O2/c14-8-1-9-18-11-4-2-10(3-5-11)12-6-7-13(17)16-15-12/h2-7H,1,8-9H2,(H,16,17) |
InChI Key |
SEXVHBKDFWMWJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)C=C2)OCCCCl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-[4-(3-Chloropropoxy)phenyl]pyridazin-3(2H)-one typically involves the reaction of hydrazine or aryl hydrazines with ketones and esters or 1,4-dicarbonyl compounds . One common method involves the cyclization of phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) . The reaction conditions often include the use of solvents such as dichloromethane and methanol, with the compound having a melting point of 191-193°C .
Chemical Reactions Analysis
6-[4-(3-Chloropropoxy)phenyl]pyridazin-3(2H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Substitution reactions often involve nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the pyridazinone ring or the chloropropoxyphenyl group .
Scientific Research Applications
In chemistry, it serves as a versatile building block for the synthesis of more complex molecules . In biology and medicine, pyridazinone derivatives have shown a wide range of pharmacological activities, including antimicrobial, antidepressant, antihypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant properties . These compounds are also used in the development of new drugs and agrochemicals .
Mechanism of Action
The mechanism of action of 6-[4-(3-Chloropropoxy)phenyl]pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways within the body. Pyridazinone derivatives are known to inhibit phosphodiesterase (PDE) enzymes, which play a crucial role in regulating intracellular levels of cyclic nucleotides . By inhibiting PDE activity, these compounds can modulate various physiological processes, including smooth muscle relaxation, platelet aggregation, and inflammation . The specific molecular targets and pathways involved may vary depending on the particular derivative and its pharmacological activity .
Comparison with Similar Compounds
Table 1: Structural Features and Physicochemical Properties of Selected Pyridazinones
Key Observations :
- Lipophilicity: The 3-chloropropoxy group in the target compound increases lipophilicity compared to unsubstituted phenyl (e.g., 6-phenylpyridazin-3(2H)-one) or amino-substituted derivatives .
- Solubility: Simple phenyl-substituted pyridazinones exhibit moderate solubility in polar solvents like DMSO (~20 mg/mL at 25°C) , whereas bulkier substituents (e.g., chloropropoxy) may reduce aqueous solubility due to steric hindrance.
- Hydrogen Bonding: Amino or hydroxyl substituents (e.g., 6-(4-hydroxyphenyl) derivatives) enhance water solubility and intermolecular interactions .
Key Observations :
- Analgesic Activity: Pyridazinones with tetrahydro moieties (e.g., IIIA-IIIC) show significant but suboptimal analgesic effects compared to aspirin, suggesting substituent optimization is needed .
- Anticancer Potential: Derivatives with aryl/heteroaryl groups (e.g., 4-(trifluoromethyl)pyridazinones) demonstrate cytotoxicity, likely via kinase or DNA intercalation mechanisms .
- Substituent Impact : Chlorine atoms enhance bioactivity in some contexts (e.g., COX-2 inhibition) but may increase toxicity risks .
Biological Activity
6-[4-(3-Chloropropoxy)phenyl]pyridazin-3(2H)-one is a pyridazine derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by a pyridazinone core, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula for 6-[4-(3-Chloropropoxy)phenyl]pyridazin-3(2H)-one is . The presence of the chloropropoxy group and the pyridazinone moiety contributes to its biological activity.
Research indicates that pyridazine derivatives, including 6-[4-(3-Chloropropoxy)phenyl]pyridazin-3(2H)-one, exhibit various mechanisms of action:
- Enzyme Inhibition : Several studies have demonstrated that pyridazine derivatives can inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX) .
- Receptor Modulation : Compounds in this class may act as agonists or antagonists at specific receptors, influencing cellular signaling pathways .
Biological Activities
The biological activities associated with 6-[4-(3-Chloropropoxy)phenyl]pyridazin-3(2H)-one include:
- Anti-inflammatory Effects : Studies have shown that this compound can effectively reduce inflammation by inhibiting COX and LOX enzymes .
- Antimicrobial Activity : Similar compounds have been evaluated for their antimicrobial properties, suggesting potential applications in treating infections .
- Anticancer Properties : Some pyridazine derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating a potential role in cancer therapy .
Research Findings and Case Studies
A review of recent literature highlights several key findings regarding the biological activity of 6-[4-(3-Chloropropoxy)phenyl]pyridazin-3(2H)-one:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
